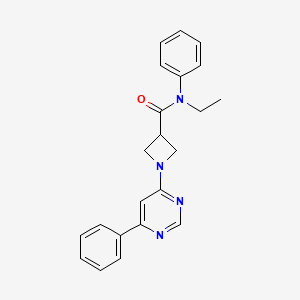

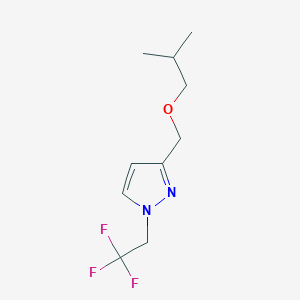

N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of “N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. In one example, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Research on pyrazolopyrimidines derivatives, closely related to the compound of interest, has demonstrated anticancer and anti-5-lipoxygenase activities. A novel series of derivatives were synthesized and evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds related to N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been synthesized and evaluated for antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives showed promising results against various microbial strains, highlighting the potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Anti-inflammatory and Analgesic Activities

Another area of research involves the evaluation of aminopyrimidines for their analgesic and anti-inflammatory properties. Some derivatives have shown more potent activity than standard drugs, with low ulcer indices, indicating their potential as safer analgesic and anti-inflammatory agents (Chhabria et al., 2007).

Mécanisme D'action

Target of Action

The compound is a derivative of azetidine and pyrimidine. Azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Pyrimidines, particularly 2-aminopyrimidines and their derivatives, have been widely used as pharmacophores for drug discovery .

Mode of Action

Pyrimidine derivatives display a wide range of biological activities, such as antibacterial, antitumor, antifungal, antidepressant, and antiviral effects .

Biochemical Pathways

Azetidine derivatives are known to be involved in the formation of polyamines , and pyrimidine derivatives are known to interact with a variety of biological targets .

Result of Action

Azetidine and pyrimidine derivatives are known to have a wide range of biological activities .

Orientations Futures

Propriétés

IUPAC Name |

N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-2-26(19-11-7-4-8-12-19)22(27)18-14-25(15-18)21-13-20(23-16-24-21)17-9-5-3-6-10-17/h3-13,16,18H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPWOOHLDBZNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)